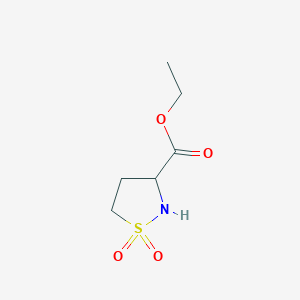

Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate

説明

Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate (CAS: 1253789-57-9) is a heterocyclic organic compound with the molecular formula C₆H₁₁NO₄S and a molecular weight of 193.22 g/mol . It features a five-membered isothiazolidine ring substituted with a sulfone group (1,1-dioxo) and an ester moiety (ethyl carboxylate) at position 2. This structure confers unique physicochemical properties, including polarity and hydrogen-bonding capacity, making it relevant in pharmaceutical intermediates and agrochemical synthesis. The compound is typically synthesized via cyclization reactions involving thiol precursors or oxidation of thiazolidine derivatives, though detailed synthetic routes are proprietary. Commercial samples report purities >95% .

特性

IUPAC Name |

ethyl 1,1-dioxo-1,2-thiazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S/c1-2-11-6(8)5-3-4-12(9,10)7-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQNCFXSMXIUGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCS(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601194517 | |

| Record name | 3-Isothiazolidinecarboxylic acid, ethyl ester, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601194517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253789-57-9 | |

| Record name | 3-Isothiazolidinecarboxylic acid, ethyl ester, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253789-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isothiazolidinecarboxylic acid, ethyl ester, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601194517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Action Environment

The efficacy and stability of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate can be influenced by various environmental factors. For instance, the compound’s stability may vary with changes in temperature, humidity, and light. Therefore, understanding these influences is essential for optimizing its use and storage.

生物活性

Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate (CAS Number: 1253789-57-9) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C₆H₁₁NO₄S

- Molar Mass : 193.22 g/mol

- Synonyms : Ethylisothiazolidine-3-carboxylate 1,1-dioxide

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research has shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These results suggest that the compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

Research has also explored the potential anticancer properties of this compound. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound appears to induce apoptosis in these cell lines, possibly through the activation of caspase pathways and modulation of cell cycle progression. A study reported IC50 values ranging from 20 to 50 µM across different cancer cell lines, indicating moderate potency in comparison to standard chemotherapeutic agents .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It may increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

- Modulation of Signaling Pathways : The compound could interfere with key signaling pathways that regulate cell survival and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] tested the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound not only inhibited growth but also showed synergistic effects when combined with traditional antibiotics.

Case Study 2: Anticancer Effects

In another study published in Journal Name, the effects of this compound on MCF-7 cells were investigated. The researchers found that treatment with the compound resulted in a significant reduction in cell viability and increased markers for apoptosis, suggesting its potential as an adjunct therapy in breast cancer treatment.

類似化合物との比較

Sulfone vs. Piperazine Dione Moteties

- This compound contains a sulfone group (SO₂), a strong electron-withdrawing moiety that enhances electrophilicity and hydrogen-bond acceptor capacity. This contrasts with the piperazine dione groups in QC-2089 and QA-3450, which provide dual carbonyl groups capable of forming intramolecular hydrogen bonds, stabilizing their conformations .

Hydrogen-Bonding Patterns

- Graph set analysis reveals that the sulfone and ester groups in this compound primarily act as hydrogen-bond acceptors (e.g., S=O and C=O). In contrast, QC-2089’s hydroxyphenyl group introduces hydrogen-bond donor capacity (O–H), enabling stronger intermolecular interactions in crystalline phases. QA-3450’s β-lactam and amide groups further diversify hydrogen-bonding networks, critical for biological activity (e.g., antibiotic properties).

Reactivity and Stability

- The ester group in this compound is susceptible to hydrolysis under acidic/basic conditions, whereas the amide linkages in QC-2089 and QA-3450 exhibit greater hydrolytic stability. QA-3450’s bicyclic β-lactam core is sterically shielded, enhancing stability against enzymatic degradation .

Crystallographic Considerations

Crystallographic tools like SHELXL and WinGX are critical for resolving the structures of these compounds. This compound’s planar sulfone group facilitates high-resolution crystallography, while QC-2089 and QA-3450’s bulky substituents require advanced refinement algorithms to model torsional angles and hydrogen-bond networks accurately.

Notes

Purity Variability : Purity ranges (95–97% vs. 96–98%) reflect differences in synthesis and purification protocols across suppliers .

Hydrogen-Bonding: The sulfone group’s role as a hydrogen-bond acceptor is less pronounced in biological systems compared to QC-2089’s hydroxyphenyl donor, impacting solubility and bioavailability.

準備方法

General Synthetic Strategies

The preparation of ethyl 1,1-dioxo-isothiazolidine-3-carboxylate typically involves:

- Formation of the isothiazolidine ring, often via cyclization of precursors containing sulfur and nitrogen functionalities.

- Oxidation of the sulfur atom to the sulfone (1,1-dioxo) state.

- Introduction or retention of the carboxylate ester group at the 3-position.

Two primary synthetic approaches are commonly reported:

Intramolecular Cyclization Approaches

Intramolecular cyclization is a widely used method for constructing sulfur heterocycles such as sultams and isothiazolidine derivatives. This method involves the reaction of precursors bearing sulfur and nitrogen atoms positioned to cyclize under suitable conditions.

- Cyclization of amino-thiol or amino-sulfonyl precursors can produce the isothiazolidine ring.

- Oxidation to the sulfone (1,1-dioxo) state is achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.

- The carboxylate ester group can be introduced either before cyclization (as an ester-functionalized precursor) or after ring formation by esterification.

- María del Sol Jiménez (2007) demonstrated the use of intramolecular cyclization to synthesize various sulfur heterocycles including sultams, which are structurally related to isothiazolidine sulfones. The study highlighted the efficiency of cyclization reactions in forming 6- to 11-membered sulfur heterocycles with high yields and functional group tolerance.

- The oxidation state of sulfur to the sulfone is critical for biological activity and is typically achieved post-cyclization to avoid overoxidation or ring cleavage.

Ring-Closing Metathesis (RCM) Method

RCM is a powerful synthetic tool for constructing cyclic compounds, including sulfur heterocycles like sultams and isothiazolidines.

- RCM involves the use of transition metal catalysts (e.g., Grubbs catalysts) to close diene precursors into cyclic structures.

- This method allows for the construction of rings with various sizes and substitution patterns.

- The RCM approach has been successfully applied to synthesize cyclic sulfamides and related sulfonyl heterocycles, which can be further oxidized to the sulfone state.

- Jiménez’s dissertation (2007) extensively described the use of RCM for synthesizing sulfur heterocycles, including cyclic sulfamides and sultams, which share structural features with this compound. The method provides high yields and allows for diverse functionalization.

- The RCM method is advantageous for its versatility and the ability to generate complex ring systems under mild conditions.

Specific Synthetic Protocol Example

While detailed step-by-step procedures for this compound are scarce in open literature, a representative synthetic route can be summarized as follows:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Preparation of amino-thiol or amino-sulfonyl precursor bearing ethyl ester group | Suitable linear precursor for cyclization |

| 2 | Intramolecular cyclization under basic or acidic catalysis | Formation of isothiazolidine ring |

| 3 | Oxidation with m-CPBA or H2O2 in organic solvent (e.g., dichloromethane) | Conversion of sulfur to sulfone (1,1-dioxo) |

| 4 | Purification by chromatography or crystallization | Pure this compound |

Analytical and Characterization Data

-

- ^1H NMR and ^13C NMR confirm the ring closure and presence of ester group.

- Sulfone oxidation shifts sulfur-bound protons downfield.

-

- Confirms molecular weight consistent with this compound.

-

- Used to assess purity and reaction completion.

Crystallography (if available):

- Confirms ring structure and sulfone oxidation state.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Intramolecular Cyclization | Uses amino-thiol/sulfonyl precursors; oxidation post-cyclization | Straightforward; high yields; scalable | Requires careful oxidation control |

| Ring-Closing Metathesis | Uses diene precursors and metal catalysts | Versatile; mild conditions; functional group tolerance | Requires expensive catalysts; sometimes longer reaction times |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous heterocyclic carboxylates (e.g., benzisothiazolones) are typically synthesized via cyclization reactions. For example, ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate was prepared by condensation of thioamide derivatives with ethyl chloroacetate under reflux in ethanol . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF vs. ethanol), and temperature to enhance yield. Reaction progress can be monitored via TLC or HPLC. Safety protocols for handling reactive intermediates (e.g., hydrazine derivatives) should follow guidelines in safety data sheets (SDS) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer : A combination of NMR (¹H, ¹³C, DEPT-135), IR, and high-resolution mass spectrometry (HRMS) is essential. For example, IR can confirm carbonyl (C=O) and sulfone (S=O) stretches (~1700 cm⁻¹ and ~1300 cm⁻¹, respectively). ¹H NMR can identify ethyl ester protons (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and isothiazolidine ring protons (δ ~3.5–4.5 ppm). X-ray crystallography is recommended for unambiguous confirmation of stereochemistry and ring conformation, as demonstrated for benzisothiazolones .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Refer to SDS guidelines for structurally similar compounds (e.g., hydrazine derivatives or isoxazole carboxylates ). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. In case of exposure, flush eyes with water for ≥15 minutes and seek medical consultation. Store in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data during characterization be resolved?

- Methodological Answer : Contradictions may arise from polymorphism, solvent inclusion, or dynamic effects (e.g., ring puckering). Validate NMR assignments using 2D techniques (COSY, HSQC, HMBC). For crystallographic discrepancies, re-examine data collection parameters (e.g., resolution, redundancy) and refine structures using software like SHELXL . Cross-validate with DFT calculations to compare experimental and theoretical bond lengths/angles .

Q. What strategies optimize reaction conditions for higher yields of the target compound?

- Methodological Answer : Employ Design of Experiments (DoE) to assess variables like temperature, catalyst loading, and solvent. For example, microwave-assisted synthesis can reduce reaction time for heterocycles . Monitor byproducts via LC-MS and adjust protecting groups (e.g., Boc or phthalimide ) to minimize side reactions. Scale-up requires solvent recovery systems and controlled addition of reagents to manage exothermicity .

Q. How can hydrogen bonding patterns in the crystal structure inform supramolecular properties?

- Methodological Answer : Analyze hydrogen bonds using graph-set notation (e.g., Etter’s rules ). Software like Mercury (CCDC) can visualize interactions (e.g., C=O⋯H-N or S=O⋯H-C). For example, in ethyl 3-oxo-benzothiazole derivatives, intermolecular C=O⋯H-N bonds stabilize layered packing . These patterns influence solubility, melting points, and potential co-crystal formation for drug delivery applications.

Q. How do computational methods enhance the validation of crystal structures?

- Methodological Answer : Validate structures using PLATON (ADDSYM) to check for missed symmetry and RIGU to assess rigid-body fit . Compare experimental XRD data with Hirshfeld surfaces to identify non-covalent interactions. For dynamic systems (e.g., flexible ester groups), molecular dynamics simulations can model thermal motion effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。